molecular formula C17H21NO3 B3012676 4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide CAS No. 1421466-50-3

4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

Cat. No. B3012676
CAS RN: 1421466-50-3
M. Wt: 287.359
InChI Key: KLHMVRNWUNJTIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, particularly those with a furan moiety, has been a subject of interest due to their potential therapeutic applications. In one study, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized, with the aim of finding effective treatments for Alzheimer's disease. The synthesis involved multiple steps, and the structural confirmation of the compounds was achieved using IR, 1H-NMR, and EI-MS spectral data. One of the compounds, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, demonstrated significant enzyme inhibition activity against butyrylcholinesterase, suggesting its potential as a therapeutic agent .

Molecular Structure Analysis

The molecular structure of furan-containing compounds is crucial for their biological activity. In another study, the molecular structures of 4-((furan-2-ylmethyl)amino)benzoic acid and N'-acryloyl-N'-phenylfuran-2-carbohydrazide were confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals of these compounds were analyzed using X-ray diffraction, and the results were compared with molecular structures optimized by density functional theory (DFT). The conformational analysis indicated that the DFT-optimized structures were consistent with the crystal structures, providing a reliable method for predicting the molecular conformation of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of furan derivatives can be explored through various analyses, including the study of molecular electrostatic potential and frontier molecular orbitals using DFT. These analyses help in understanding the interaction of these molecules with biological targets. The study of 4-((furan-2-ylmethyl)amino)benzoic acid and related compounds revealed some of their physicochemical properties, which are important for predicting their behavior in chemical reactions and potential biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives with furan rings are influenced by their molecular structure. The studies mentioned provide insights into these properties through spectral data and DFT calculations. The enzyme inhibition activity of these compounds, as demonstrated by the IC50 values, is a critical physical property that relates to their potential therapeutic use. The physicochemical properties revealed by DFT, such as molecular electrostatic potential, are essential for understanding how these compounds might interact with biological systems and how they could be modified to enhance their therapeutic efficacy .

Scientific Research Applications

Anticancer and Antiangiogenic Activity

Compounds with structural similarities to 4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide have been evaluated for their anticancer and antiangiogenic activities. For instance, benzofuran derivatives have shown potent antiproliferative activity against cancer cells, inhibition of tubulin polymerization, apoptosis induction, and potent vascular disrupting properties in vitro and in vivo. These findings suggest their potential application in cancer therapy (Romagnoli et al., 2015).

Renewable Chemical Production

Research into the synthesis pathways and energetics of reactions between ethylene and biomass-derived furans, like those structurally related to 4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide, highlights their potential in producing biobased terephthalic acid precursors. This application is crucial for developing renewable PET and other polyesters, contributing to sustainable material production (Pacheco et al., 2015).

Antibacterial and Antiurease Activities

Certain benzamide and furan derivatives exhibit notable antibacterial and antiurease activities. These compounds have been synthesized and tested, showing effectiveness against various microbial strains and urease enzyme inhibition. Such properties indicate their potential use in developing new antibacterial agents and treatments for conditions caused by urease-producing pathogens (Aghekyan et al., 2020).

Enzyme Inhibition for Alzheimer's Therapy

Furan derivatives have been investigated for their potential therapeutic applications in treating Alzheimer’s disease through enzyme inhibition studies. Specifically, compounds designed with structural motifs similar to 4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide have shown promising results in inhibiting enzymes relevant to the disease’s progression, suggesting a pathway for developing new treatments (Hussain et al., 2016).

Electrochemical Applications

Research into novel type additives for cathode materials, including benzene and heterocyclic compounds with lower oxidation potentials, has revealed potential applications in improving the cycleability performance of batteries. These studies suggest that furan derivatives could play a role in developing more efficient and durable energy storage systems (Abe et al., 2006).

properties

IUPAC Name

4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-14-4-6-16(7-5-14)17(19)18(9-11-20-2)12-15-8-10-21-13-15/h4-8,10,13H,3,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHMVRNWUNJTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

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